molecular formula C18H18OS2 B11115941 2,2'-[(3-Methoxyphenyl)methanediyl]bis(5-methylthiophene)

2,2'-[(3-Methoxyphenyl)methanediyl]bis(5-methylthiophene)

Cat. No.: B11115941
M. Wt: 314.5 g/mol
InChI Key: FFYWYVIPDLQJGW-UHFFFAOYSA-N
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Description

2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene involves several steps and specific reaction conditions. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents such as bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene-based compounds act as inhibitors of specific enzymes involved in cancer cell proliferation, while others may block inflammatory pathways . The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of 2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18OS2

Molecular Weight

314.5 g/mol

IUPAC Name

2-[(3-methoxyphenyl)-(5-methylthiophen-2-yl)methyl]-5-methylthiophene

InChI

InChI=1S/C18H18OS2/c1-12-7-9-16(20-12)18(17-10-8-13(2)21-17)14-5-4-6-15(11-14)19-3/h4-11,18H,1-3H3

InChI Key

FFYWYVIPDLQJGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=CC=C2)OC)C3=CC=C(S3)C

Origin of Product

United States

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